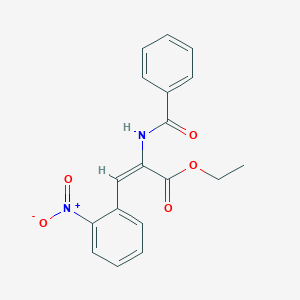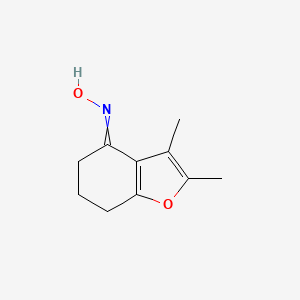
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is a synthetic organic compound belonging to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring substituted with dimethyl groups and a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through the reaction of 2,3-dimethylphenol with ethyl acetoacetate under acidic conditions.
Introduction of the Hydroxylamine Group: The hydroxylamine moiety is introduced via the reaction of the benzofuran derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
化学反応の分析
Types of Reactions
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated or alkoxylated benzofuran derivatives.
科学的研究の応用
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: A structurally related compound with similar reactivity but lacking the hydroxylamine group.
2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one: Another benzofuran derivative with different functional groups and applications.
6,7-Dihydro-5H-isoquinolin-8-one: A compound with a similar core structure but different substituents and reactivity.
Uniqueness
N-(2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other benzofuran derivatives.
特性
CAS番号 |
5791-88-8 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-(2,3-dimethyl-6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-6-7(2)13-9-5-3-4-8(11-12)10(6)9/h12H,3-5H2,1-2H3 |
InChIキー |
ZRCUHWOYTMKZML-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C(=NO)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



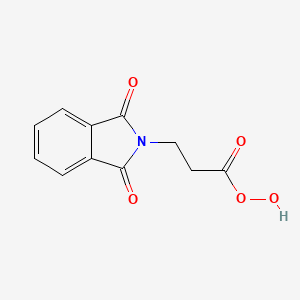

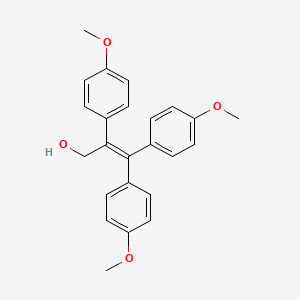
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
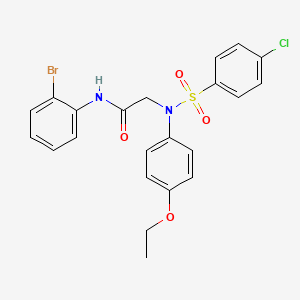
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
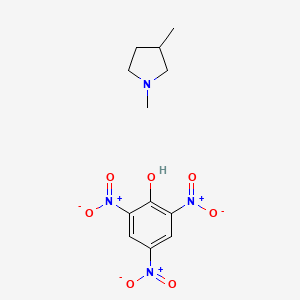
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)


